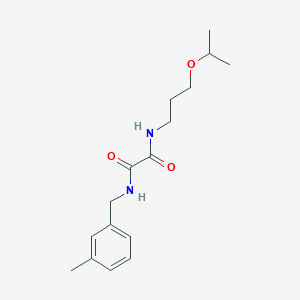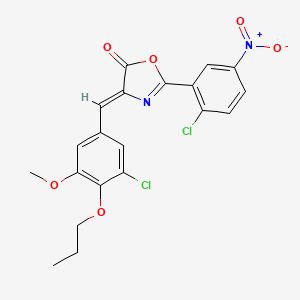
N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as DMTS, is a sulfonamide compound with potential pharmaceutical applications. It is a white crystalline powder that is soluble in water and organic solvents. DMTS has been studied extensively for its potential use in cancer treatment, as well as its antimicrobial and anti-inflammatory properties.
Mécanisme D'action
N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. This enzyme plays a role in regulating the pH of cancer cells, which is important for their survival and growth. By inhibiting carbonic anhydrase IX, N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, one limitation of using N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its potential toxicity. It can be toxic to normal cells at high concentrations, which can make it difficult to use in experiments involving live animals or human subjects.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is its potential use in treating other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosage and administration of N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide for maximum efficacy and minimal toxicity.
Applications De Recherche Scientifique
N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide works by inhibiting the activity of an enzyme called carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
In addition to its anticancer properties, N,N-dimethyl-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to have antimicrobial and anti-inflammatory properties. It has been used to treat bacterial infections, such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal infections, such as Candida albicans.
Propriétés
IUPAC Name |
N,N-dimethyl-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-15(2)21(18,19)11-6-7-13(20-3)12(10-11)14(17)16-8-4-5-9-16/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDXJCDVKBFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(methylsulfanyl)-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4757120.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)


![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4757140.png)
![4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4757157.png)
![5-({[1-(methoxymethyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4757178.png)

![3-chloro-6-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4757190.png)

![N-(2-chlorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4757211.png)
![ethyl 1-ethyl-6-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4757219.png)

![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)